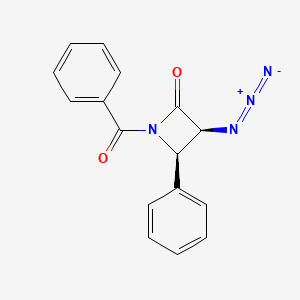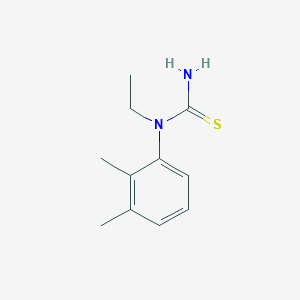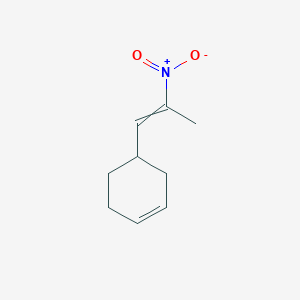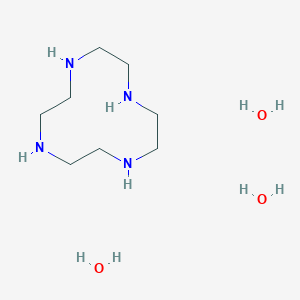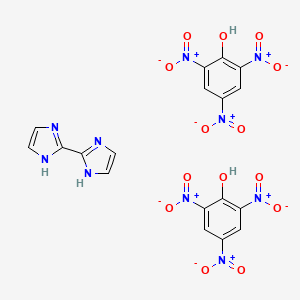
(1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 1 and 3, and a phenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone typically involves the reaction of 1,3-dichloropyrrole with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrrole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrrole derivatives.
- N-oxides and other oxidized products.
- Alcohol derivatives from reduction reactions.
Scientific Research Applications
(1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Phenyl(1H-pyrrol-2-yl)methanone: Lacks the chlorine substituents, resulting in different reactivity and biological activity.
(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone: Contains a saturated pyrrole ring, leading to distinct chemical properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features an imidazole ring instead of a pyrrole ring, offering different pharmacological potential.
Uniqueness: The presence of chlorine atoms in (1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone imparts unique electronic and steric properties, making it a valuable compound for specific synthetic and research applications. Its distinct structure allows for targeted modifications and the exploration of novel chemical and biological activities.
Properties
CAS No. |
185325-50-2 |
|---|---|
Molecular Formula |
C11H7Cl2NO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
(1,3-dichloropyrrol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7Cl2NO/c12-9-6-7-14(13)10(9)11(15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
VBHYDZQTQDSWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CN2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
